molecular formula C12H19BrClN B009981 4-Bromo-n-isopropylamphetamine hydrochloride CAS No. 109971-39-3

4-Bromo-n-isopropylamphetamine hydrochloride

Cat. No.: B009981
CAS No.: 109971-39-3
M. Wt: 292.64 g/mol
InChI Key: RVDPTMDJNCSWST-UHFFFAOYSA-N
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Description

4-Bromo-n-isopropylamphetamine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom at the fourth position of the phenyl ring and an isopropyl group attached to the nitrogen atom of the amphetamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-n-isopropylamphetamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of n-isopropylamphetamine using bromine or a brominating agent such as N-bromosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-n-isopropylamphetamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-Bromo-n-isopropylamphetamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other substituted amphetamines and related compounds.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-n-isopropylamphetamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Bromo-n-isopropylamphetamine hydrochloride can be compared with other substituted amphetamines such as:

    4-Bromoamphetamine: Similar structure but lacks the isopropyl group.

    4-Chloroamphetamine: Contains a chlorine atom instead of bromine.

    4-Fluoroamphetamine: Contains a fluorine atom instead of bromine.

    4-Iodoamphetamine: Contains an iodine atom instead of bromine.

Uniqueness: The presence of the isopropyl group in this compound distinguishes it from other substituted amphetamines, potentially leading to different pharmacological properties and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDPTMDJNCSWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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